molecular formula C11H11N B13322615 1-methyl-3-phenyl-1H-pyrrole

1-methyl-3-phenyl-1H-pyrrole

Cat. No.: B13322615
M. Wt: 157.21 g/mol
InChI Key: RIAJNRHROUYNKE-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom The presence of a phenyl group at the third position and a methyl group at the first position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines. Another method includes the cyclization of α,β-unsaturated carbonyl compounds with amines in the presence of catalysts like iron(III) chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Bromine, nitric acid, alkyl halides.

Major Products Formed:

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated, nitrated, or alkylated pyrrole derivatives.

Scientific Research Applications

1-Methyl-3-phenyl-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

  • 1-Methyl-2-phenyl-1H-pyrrole
  • 1-Methyl-4-phenyl-1H-pyrrole
  • 2-Methyl-3-phenyl-1H-pyrrole

Comparison: 1-Methyl-3-phenyl-1H-pyrrole is unique due to the specific positioning of the phenyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different properties in terms of stability, solubility, and interaction with other molecules .

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

1-methyl-3-phenylpyrrole

InChI

InChI=1S/C11H11N/c1-12-8-7-11(9-12)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

RIAJNRHROUYNKE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

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